1-Methyl-2,2'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,2’-bipiperidine is an organic compound with the molecular formula C11H22N2 It is a derivative of bipiperidine, characterized by the presence of a methyl group attached to the nitrogen atom in one of the piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2,2’-bipiperidine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 2,2’-bipiperidine with formaldehyde and a reducing agent such as sodium cyanoborohydride.
N-Alkylation: This method involves the alkylation of 2,2’-bipiperidine with methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of 1-Methyl-2,2’-bipiperidine typically involves large-scale reductive amination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2,2’-bipiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the methyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced forms of 1-Methyl-2,2’-bipiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2,2’-bipiperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Methyl-2,2’-bipiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in coordination complexes, which can influence various biochemical pathways. Its effects are mediated through these interactions, leading to changes in the activity of the target molecules.
Comparison with Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings, known for its use as a ligand in coordination chemistry.
4,4’-Bipyridine: Another isomer of bipyridine, also used as a ligand.
1,10-Phenanthroline: A similar compound with a different ring structure, widely used in coordination chemistry.
Uniqueness: 1-Methyl-2,2’-bipiperidine is unique due to the presence of the methyl group on the nitrogen atom, which can influence its chemical reactivity and binding properties. This structural feature distinguishes it from other bipiperidine and bipyridine derivatives, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
1-methyl-2-piperidin-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10/h10-12H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASZFYAZDIBJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.